(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate
CAS No.: 156047-39-1
Cat. No.: VC21303575
Molecular Formula: C8H16FNO2
Molecular Weight: 177.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156047-39-1 |
---|---|
Molecular Formula | C8H16FNO2 |
Molecular Weight | 177.22 g/mol |
IUPAC Name | ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate |
Standard InChI | InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m0/s1 |
Standard InChI Key | MJEBOMLXSMSDDI-LURJTMIESA-N |
Isomeric SMILES | CCOC(=O)[C@H](CC(C)(C)F)N |
SMILES | CCOC(=O)C(CC(C)(C)F)N |
Canonical SMILES | CCOC(=O)C(CC(C)(C)F)N |
Introduction
Alternative Nomenclature and Synonyms
The compound is also known by several synonyms in scientific literature and commercial catalogs:
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(S)-gamma-fluoroleucine ethyl ester
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Gamma-FL-EE
The existence of multiple naming conventions reflects the compound's relevance across different chemical disciplines, from medicinal chemistry to organic synthesis. The systematic IUPAC name emphasizes its stereochemistry with the (S) or (2S) designation, which is critical for understanding its three-dimensional structure and potential biological activity.
Structural Features and Stereochemistry
Molecular Structure
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate contains several key structural elements that define its chemical behavior:
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A primary amine group at the alpha carbon
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An ethyl ester functional group
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A fluorine atom at the gamma position (carbon-4)
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Two methyl groups at the gamma carbon
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A stereogenic center at the alpha carbon with S-configuration
Physical and Chemical Properties
Empirical Properties
The physical and chemical properties of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate are summarized in Table 2.
Table 2: Physical and Chemical Properties
Chemical Reactivity
As an amino acid derivative, (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is expected to exhibit reactivity characteristic of both primary amines and esters. The primary amine group can participate in various nucleophilic substitution reactions, form amide bonds, and undergo reactions with carbonyl compounds. The ester functionality can undergo hydrolysis, transesterification, and reduction reactions.
Related Compounds and Derivatives
Sulfate Salt Form
A significant derivative of the compound is its sulfate salt form, which has distinct properties and identifiers:
Table 3: Properties of (S)-Ethyl 2-Amino-4-Fluoro-4-Methylpentanoate Sulfate
Property | Value | Source |
---|---|---|
CAS Number | 848949-85-9 | |
Molecular Formula | C₈H₁₈FNO₆S or C₈H₁₆FNO₂·H₂SO₄ | |
Molecular Weight | 275.29 or 275.298 g/mol | |
Melting Point | 105-106 °C | |
EC Number | 639-777-1 |
The sulfate salt form may offer advantages for certain applications, including potentially improved solubility in aqueous media, enhanced stability, or modified pharmacokinetic properties compared to the free base form.
Complex Derivatives
More complex derivatives of this compound have been developed for specialized research applications. One example is (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate (CAS: 2673270-35-2) . This compound represents a more complex molecular structure with the addition of a protected proline moiety, potentially for use in peptide synthesis or other specialized applications.
Applications and Research Significance
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